molecular formula C14H14N4O3 B14620732 8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 59048-03-2

8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14620732
CAS No.: 59048-03-2
M. Wt: 286.29 g/mol
InChI Key: URESJLMVQFGRIY-UHFFFAOYSA-N
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Description

8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures that play essential roles in biological systems, including as enzyme cofactors and pigments . This compound is characterized by its unique chemical structure, which includes a methoxy group and three methyl groups attached to a benzo[g]pteridine core.

Preparation Methods

The synthesis of 8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the construction of the pteridine ring system followed by functional group modifications. One common synthetic route starts with the formation of the pyrimidine ring, which is then fused with a pyrazine ring to form the pteridine core . The methoxy and methyl groups are introduced through nucleophilic substitution reactions and methylation processes, respectively. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

CAS No.

59048-03-2

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

8-methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C14H14N4O3/c1-7-5-8-9(6-10(7)21-4)16-12-11(15-8)13(19)18(3)14(20)17(12)2/h5-6H,1-4H3

InChI Key

URESJLMVQFGRIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)N=C3C(=N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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